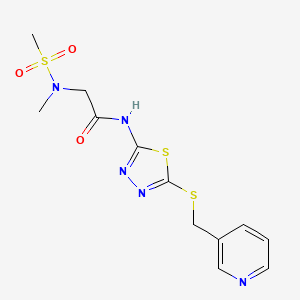

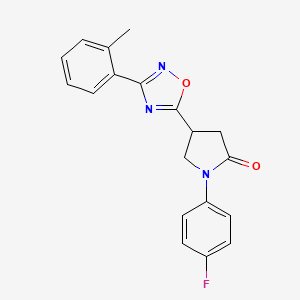

![molecular formula C16H16ClNO2S B2360897 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide CAS No. 339108-25-7](/img/structure/B2360897.png)

2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactions

Sulfinyl Trichloroacetamides in Stereoselective Overman Rearrangements : Sulfinyl trichloroacetamides, related to the compound , have been used in highly stereoselective Overman rearrangements, leading to amido 2-sulfinyl butadiene derivatives with chemo- and diastereoselectivity. These derivatives undergo Diels-Alder cycloadditions with N-phenylmaleimide, showing remarkable stereocontrol by the sulfoxide moiety (Colomer et al., 2012).

Thermal Degradation Studies : Research on 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) and related compounds has revealed insights into their thermal degradation. These studies have important implications for forensic and clinical analysis, especially considering the potential formation of diphenylmethanol and 1,1,2,2-tetraphenylethane during gas chromatography-mass spectrometry (GC-MS) analysis (Dowling et al., 2017).

Electrochemical Reduction Studies : Research on the electrochemical reduction of similar compounds, like 2-chloro-N-phenylacetamides, at carbon and silver cathodes, has shed light on the reduction mechanisms involving radical and carbanion intermediates. This is relevant for understanding the chemical behavior of related sulfinylacetamide compounds (Pasciak et al., 2014).

Biological Studies and Potential Applications

Cancer Cell Treatment Studies : A study explored the use of a related compound, 2-(benzhydryl sulfinyl)-N-sec-butylacetamide, isolated from figs, in enhancing the efficacy of trastuzumab in treating ovarian cancer cells. This research demonstrates the potential therapeutic applications of sulfinylacetamide derivatives in cancer treatment (Ali et al., 2023).

Anticonvulsant Activity of Derivatives : Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which are structurally related, have shown anticonvulsant activities. This suggests the potential of similar compounds in treating convulsive disorders (Soyer et al., 2004).

Antimicrobial Activities : Research on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, including compounds like N-phenylacetamide, has revealed their potential as antimicrobial agents. This highlights the scope of sulfinylacetamide derivatives in antimicrobial applications (Darwish et al., 2014).

Repellent Activity Against Mosquitoes : Certain aromatic amides, including N,N-diethyl-2-phenylacetamide derivatives, have been synthesized and tested for their repellent activities against Aedes aegypti mosquitoes. This suggests the potential use of similar compounds in vector control (Garud et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and transporters .

Mode of Action

Based on its structural similarity to other sulfinyl compounds, it’s plausible that it may act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions .

Biochemical Pathways

Sodium sulfinates, which share structural similarities with this compound, have been known to participate in s–s, n–s, and c–s bond-forming reactions, leading to the synthesis of various organosulfur compounds .

Pharmacokinetics

Similar compounds have been known to exhibit varying degrees of bioavailability, depending on their chemical structure and the physiological conditions under which they are administered .

Result of Action

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfinyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-18(14-8-3-2-4-9-14)16(19)12-21(20)11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYYSJCTCULPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CS(=O)CC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-4-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2360816.png)

![5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2360820.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2360821.png)

![Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2360824.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2360826.png)

![4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2360831.png)